Computed Lipophilicity (XLogP3) Differentiates Target from 2-Bromo Regioisomer
The target compound 1-bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one exhibits a computed XLogP3 of 3.3 [1]. In contrast, the regioisomer 2-bromo-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 104384-69-2) has a higher XLogP3 of 3.7 [2]. The difference of 0.4 log units indicates that the 1-bromo isomer is moderately less lipophilic, which may affect membrane permeability, passive absorption, and off-target binding when the compound is used as an intermediate in bioactive molecule synthesis.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2-Bromo-1-(2-(trifluoromethyl)phenyl)propan-1-one: 3.7 |
| Quantified Difference | ΔXLogP3 = 0.4 (lower for target) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 |
Why This Matters
Lipophilicity differences affect bioavailability and metabolic stability in lead optimization; selecting the correct isomer avoids unexpected pharmacokinetic shifts.
- [1] PubChem. (2025). 1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one. CID 131468885. https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-1-_2-_trifluoromethyl_phenyl_propan-2-one View Source
- [2] PubChem. (2025). 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one. CID 20187474. https://pubchem.ncbi.nlm.nih.gov/compound/104384-69-2 View Source
